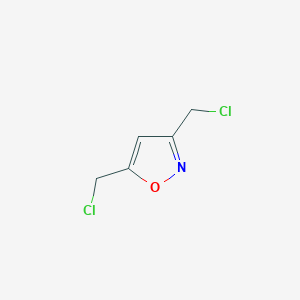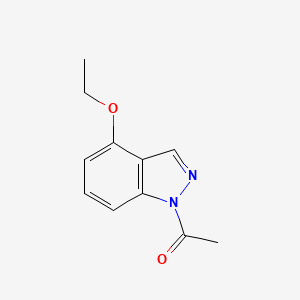
3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride involves the reaction of a suitable precursor with thionyl chloride (SOCl₂). The methoxy group is introduced via an etherification step. Detailed synthetic pathways and conditions can be found in relevant literature .
Chemical Reactions Analysis
3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride can participate in various chemical reactions, including acylation, nucleophilic substitution, and esterification. It serves as an acylating agent, reacting with nucleophiles (such as amines or alcohols) to form amides or esters. Researchers have explored its reactivity in different contexts .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride has been utilized in chemical synthesis, leading to the formation of various compounds. For example, it has been involved in reactions with activated aromatic and heterocyclic compounds to form C-sulfenylation products (Kovregin, Sizov, & Ermolov, 2001). Additionally, it plays a role in the synthesis of α,β-unsaturated aldehydes (Wada, Nakamura, Taguchi, & Takei, 1977).
Electrochemistry and Battery Technology
- In the field of electrochemistry and battery technology, derivatives of 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride, such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether, have been used in developing safe electrolytes for lithium-ion batteries. These electrolytes demonstrate high safety and improved wettability to separators and electrodes, contributing to better rate and cycle performances of batteries (Liu et al., 2016).
Polymer Science
- The compound finds applications in polymer science, particularly in the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/Silica and Poly(3-hexylthiophene)/Silica composites. These materials are created using reactions that involve 2-methoxy-5-(2-ethylhexyloxy)-p-xylylenebis(triphenylphosphonium chloride) and are characterized by their unique UV−vis and emission spectra (Kubo et al., 2005).
Organometallic Chemistry
- In organometallic chemistry, derivatives of this compound, such as 1,3,3,3-tetrafluoro-2-methoxycarbonylpropenesulfenyl chloride, react with enamines to yield sulfenylation products, which are pivotal in synthesizing various organometallic compounds (Kovregin, Sizov, & Ermolov, 2001).
Luminescence Research
- Research in luminescence has utilized derivatives of 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride, particularly in the synthesis of europium (III) complexes. These complexes show strong photoluminescence emissions, making them potential candidates for various applications in luminescence-based technologies (Moriguchi et al., 2017).
Eigenschaften
IUPAC Name |
2,2,3,3-tetrafluoro-3-methoxypropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF4O2/c1-11-4(8,9)3(6,7)2(5)10/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRUGSIXIHHNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(=O)Cl)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde](/img/structure/B3288016.png)
![(R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex](/img/structure/B3288020.png)
![Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288033.png)
![3-[(4-Nitrophenoxy)methyl]pyridine](/img/structure/B3288038.png)
![2,2-Bis[[[8-(3-octyloxiranyl)octanoyl]oxy]methyl]propane-1,3-diyl bis(3-octyloxiran-2-octanoate)](/img/structure/B3288045.png)







